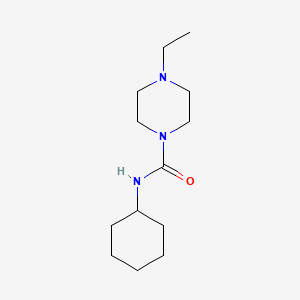

N-cyclohexyl-4-ethylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-4-ethylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C13H25N3O . It has a molecular weight of 239.36 .

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-ethylpiperazine-1-carboxamide” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to one of these nitrogen atoms is an ethyl group (a two-carbon chain), and to the other nitrogen atom is a carboxamide group (consisting of a carbonyl group (C=O) and an amine (NH2)). The carboxamide group is further connected to a cyclohexyl group, which is a six-membered carbon ring .Physical And Chemical Properties Analysis

“N-cyclohexyl-4-ethylpiperazine-1-carboxamide” has a predicted density of 1.06±0.1 g/cm3 and a predicted boiling point of 414.7±34.0 °C . The melting point and flash point are not available .Scientific Research Applications

Pharmacological Profile and Antagonist Activity

N-cyclohexyl-4-ethylpiperazine-1-carboxamide derivatives, such as WAY-100635, demonstrate high affinity and selectivity for the 5-HT1A receptor, functioning as potent antagonists without any agonist or partial agonist activity. This specificity makes them useful in studying 5-HT1A receptor functions, particularly in behavioral models and neurophysiological applications. WAY-100635 has been shown to antagonize behavioral syndromes and hypothermia induced by 5-HT1A receptor agonists in various animal models, underscoring its potential as a standard antagonist in further research on 5-HT1A receptor function (Forster et al., 1995).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, derivatives of N-cyclohexyl-4-ethylpiperazine-1-carboxamide are involved in the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in the manufacture of polyamides. A catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride has demonstrated high activity and selectivity for this conversion under mild conditions, highlighting the role of such compounds in industrial chemistry (Wang et al., 2011).

Materials Science

In materials science, the structure and physicochemical properties of polymers incorporating piperazine derivatives, including those similar to N-cyclohexyl-4-ethylpiperazine-1-carboxamide, are of interest. These polymers exhibit unique characteristics such as pH-dependent haemolysis, which is most pronounced at acidic pH levels. This property is particularly relevant for the development of endosomolytic materials, which could have applications in drug delivery systems (Ferruti et al., 2000).

properties

IUPAC Name |

N-cyclohexyl-4-ethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-2-15-8-10-16(11-9-15)13(17)14-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFREPVDDBXGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-ethylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2445157.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2445162.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2445166.png)

![1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2445168.png)

![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2445170.png)

![8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2445171.png)

![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)